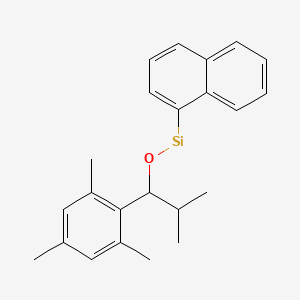![molecular formula C13H18N2O6S B14487229 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine CAS No. 63676-41-5](/img/structure/B14487229.png)
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine is a compound with a complex structure that includes an amino acid backbone, a sulfanyl group, and a methoxy-substituted aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine typically involves multiple steps, starting from readily available precursors. One common approach is to start with L-tyrosine, which undergoes a series of reactions to introduce the sulfanyl and methoxy groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The methoxy group on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
S-(2-succinyl)-L-cysteine: This compound has a similar sulfanyl group but differs in the structure of the amino acid backbone.
S-2-(Boronoethyl)-L-Cysteine: This compound contains a boronoethyl group instead of a methoxy group.
Uniqueness
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine is unique due to the combination of its sulfanyl and methoxy groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
63676-41-5 |
|---|---|
Fórmula molecular |
C13H18N2O6S |
Peso molecular |
330.36 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4-hydroxy-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C13H18N2O6S/c1-21-9-3-6(2-7(14)12(17)18)4-10(11(9)16)22-5-8(15)13(19)20/h3-4,7-8,16H,2,5,14-15H2,1H3,(H,17,18)(H,19,20)/t7-,8?/m0/s1 |
Clave InChI |
DECNJPHCJKBFLX-JAMMHHFISA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)C[C@@H](C(=O)O)N)SCC(C(=O)O)N)O |
SMILES canónico |
COC1=C(C(=CC(=C1)CC(C(=O)O)N)SCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


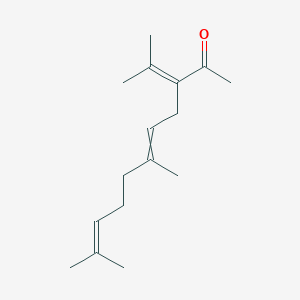
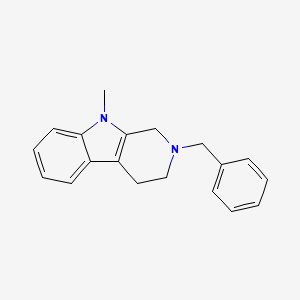
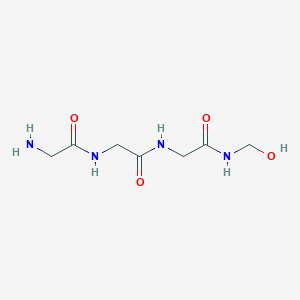
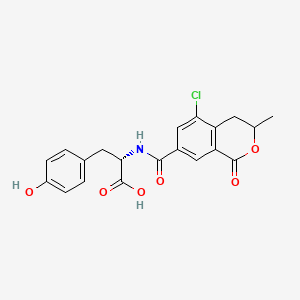

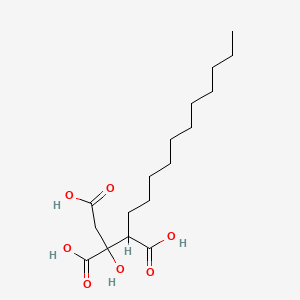
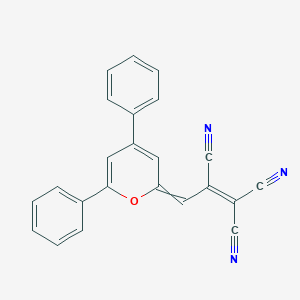

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)


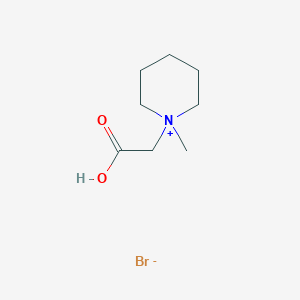
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
